Umbralisib

Catalog No.
S003178
CAS No.
1532533-67-7
M.F
C₃₁H₂₄F₃NO₃
M. Wt
571.56
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbralisib

CAS Number

1532533-67-7

Product Name

Umbralisib

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C₃₁H₂₄F₃NO₃

Molecular Weight

571.56

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1

InChI Key

IUVCFHHAEHNCFT-INIZCTEOSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Synonyms

TGR-1202; TGR1202; TGR 1202

Description

The exact mass of the compound Umbralisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Umbralisib is a synthetic kinase inhibitor, specifically targeting phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) []. It was developed by TG Therapeutics as a potential treatment for B-cell malignancies.


Molecular Structure Analysis

Umbralisib possesses a pyrazolo-pyrimidine core structure with additional substituent groups. Key features include a fluorine atom and a methoxycarbonyl group, which are believed to contribute to its inhibitory activity towards PI3Kδ and CK1ε [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C22H20FN5O4 []
  • Molecular Weight: 453.44 g/mol []
  • Melting Point: Not publicly available
  • Boiling Point: Not publicly available
  • Solubility: Poorly soluble in water; moderately soluble in organic solvents like DMSO []

Umbralisib's mechanism of action involves inhibiting the PI3Kδ and CK1ε signaling pathways. These pathways play a crucial role in cell growth and survival in various cancers, including lymphoma. By inhibiting these kinases, Umbralisib disrupts these signals, leading to cancer cell death.

The FDA withdrew its approval for Umbralisib in June 2022 due to safety concerns. Clinical trials indicated a possible increased risk of death associated with the drug []. Additionally, common side effects reported during trials included diarrhea, fatigue, nausea, and neutropenia (low white blood cell count) [].

Mechanism of Action:

  • Umbralisib targets two key enzymes: phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).
  • PI3Kδ plays a crucial role in cell survival and proliferation, while CK1ε is involved in regulating protein synthesis. []
  • By inhibiting these enzymes, umbralisib disrupts cancer cell growth and survival pathways.

Clinical Trials:

  • Umbralisib has been evaluated in several clinical trials for different types of lymphoid malignancies, including chronic lymphocytic leukemia (CLL), marginal zone lymphoma (MZL), and follicular lymphoma (FL). [, , ]
  • These trials assess the drug's efficacy, safety, and tolerability in patients with relapsed or refractory disease who have not responded well to other treatments.

Promising Results:

  • Studies have shown that umbralisib demonstrates encouraging activity in patients with CLL, MZL, and FL. [, , ]
  • Treatment with umbralisib has resulted in tumor shrinkage and improved progression-free survival in a significant proportion of patients. [, , ]

Safety and Tolerability:

  • Umbralisib's safety profile appears to be different from other PI3Kδ inhibitors. []
  • Common side effects include diarrhea, fatigue, and nausea, but they are generally manageable. [, ]
  • Serious adverse events, such as infections and neutropenia, can occur but are less frequent compared to other drugs in this class. [, ]

Ongoing Research:

  • Further clinical trials are ongoing to explore the efficacy and safety of umbralisib in combination with other therapies. []
  • Researchers are also investigating the potential of umbralisib for treating other types of cancers.

Purity

>98%

XLogP3

5.8

Appearance

Solid powder

Wikipedia

Umbralisib

FDA Medication Guides

Ukoniq
Umbralisib Tosylate
TABLET;ORAL
TG THERAPS
02/05/2021

Biological Half Life

The effective half-life of Umbralisib is about 91 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Locatelli SL, Careddu G, Inghirami G, Castagna L, Sportelli P, Santoro A,
Carlo-Stella C. The novel PI3K-δ inhibitor TGR-1202 enhances Brentuximab
Vedotin-induced Hodgkin lymphoma cell death via mitotic arrest. Leukemia. 2016
Dec;30(12):2402-2405. doi: 10.1038/leu.2016.224. Epub 2016 Aug 8. PubMed PMID:
27499137.

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